molecular formula C22H20N4O2S B2975619 2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one CAS No. 2176338-55-7

2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one

Cat. No. B2975619
CAS RN: 2176338-55-7
M. Wt: 404.49
InChI Key: IIEYJGSFCOTQCW-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and its ability to interact with various biological systems, making it an important area of study for researchers.

Scientific Research Applications

Synthesis of Novel Derivatives

  • One-Pot Synthesis Processes : Innovative one-pot synthesis methods have been developed to create pyrrole derivatives, including 11-(1H-Pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline and 3-(1H-pyrrol-1-yl)indolin-2-one derivatives, demonstrating efficient and novel routes to generate these compounds under specific conditions, such as microwave irradiation and solid-support montmorillonite K10 (Azizian et al., 2005).

Advanced Synthesis Techniques

  • Eco-Friendly Approaches : Research has focused on developing eco-friendly and efficient strategies for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines, utilizing p-dodecylbenzenesulfonic acid as an efficient catalyst under mild conditions to generate diverse quinoxaline derivatives (Preetam & Nath, 2015).

Catalysis and Green Chemistry

  • Catalytic and Green Synthesis : Investigations into iodine-catalyzed synthesis highlight practical, green approaches to creating pyrrolo- and indolo[1,2-a]quinoxalines. These studies emphasize the role of sustainable oxidants and cost-effective catalysts in organic synthesis, underlining the importance of environmentally friendly methods in generating these compounds (Wang et al., 2015).

Molecular Structure and Characterization

  • Crystal Structure Analysis : Detailed structural analysis of related compounds provides insights into the molecular configurations, bonding patterns, and the overall geometry of the synthesized compounds, enriching the understanding of their chemical properties and potential applications (Mathusalini et al., 2015).

Catalytic Behavior and Reactivity

  • Catalytic Activities : The synthesis and characterization of complexes bearing quinoxaline derivatives have been explored, particularly focusing on their catalytic behavior towards reactivity with ethylene, showcasing the potential of these compounds in polymerization and oligomerization reactions (Sun et al., 2007).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-22(14-29-20-11-23-17-6-2-1-5-16(17)20)26-10-9-15(13-26)28-21-12-24-18-7-3-4-8-19(18)25-21/h1-8,11-12,15,23H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEYJGSFCOTQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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